(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-15-7-5-14(6-8-15)17(23)20-10-12-21(13-11-20)18(24)16-4-2-3-9-19-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPBQNQEDPNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione , with the CAS number 887891-29-4 , is a synthetic derivative that has garnered interest for its potential biological activities. Its structure comprises a piperazine core linked to a methanethione moiety and aromatic groups, suggesting possible interactions with various biological targets.
- Molecular Formula : CHNOS
- Molecular Weight : 357.5 g/mol
- Structure : The compound features a 4-methoxyphenyl group and a pyridine derivative, which may influence its pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound is limited, but insights can be drawn from related compounds that share structural similarities. The following sections summarize relevant findings regarding its potential pharmacological effects.
1. Antioxidant Activity
Compounds with similar structural motifs have demonstrated significant antioxidant properties. For instance, derivatives of piperazine and phenolic compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which are critical in preventing oxidative stress-related diseases .
2. Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme crucial in melanin biosynthesis, and its inhibition is of great interest in treating hyperpigmentation disorders. Studies on structurally related compounds indicate that modifications on the piperazine ring can enhance TYR inhibitory activity. For example, certain derivatives showed IC values in the low micromolar range, suggesting that this compound may exhibit similar inhibitory effects .
3. Cytotoxicity and Cell Viability
In vitro assays have been employed to evaluate the cytotoxic effects of related compounds on various cancer cell lines. These studies typically utilize MTT assays to assess cell viability. Results indicate that many piperazine derivatives exhibit low cytotoxicity at concentrations up to 10 μM, making them promising candidates for further development .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM. The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 2.57 | Apoptosis induction |
| MDA-MB-231 | Not specified | Potential cytotoxicity |
| HeLa | Not specified | Photodynamic activity |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. Preliminary data suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Neuroprotective Effects
In neuropharmacological studies, (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione has been investigated for its neuroprotective effects. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Hepatocellular Carcinoma
A study demonstrated that treatment with the compound significantly reduced tumor growth in in vivo models of hepatocellular carcinoma (HCC) without causing major toxicity to vital organs . The findings suggest its potential as a therapeutic agent for HCC. -
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against clinical isolates of E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The study emphasized the need for further exploration into its mechanism of action and formulation into therapeutic agents .
Comparison with Similar Compounds
Structural Comparison
Core Structural Features
The target compound’s piperazine ring is functionalized with two distinct groups:
- 4-Methoxyphenyl : A para-substituted aromatic ring with an electron-donating methoxy group.
- Pyridine-2-carbonothioyl: A sulfur-containing heterocycle that introduces thioketone functionality.
Analog Compounds
(a) (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione ()
- Substituents :
- 4-Methylpyridin-2-yl (electron-deficient due to methyl substitution).
- 3-Trifluoromethylphenyl (strongly electron-withdrawing CF₃ group).
- Key Differences : The trifluoromethyl group enhances metabolic stability compared to the methoxy group in the target compound.
(b) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()
- Substituents :
- Thiophene (electron-rich sulfur heterocycle).
- Carbonitrile (polar group influencing hydrogen bonding).
(c) 4-(2/4-Methoxyphenyl)piperazinone Derivatives ()
- Substituents: Ortho- or para-methoxyphenyl (position affects steric and electronic effects). Piperazinone (ketone instead of thioketone).
- Key Differences : Replacement of sulfur with oxygen reduces lipophilicity and alters hydrogen-bonding capacity.
Physicochemical Properties
| Property | Target Compound | (4-Methylpyridin-2-yl) analog | Piperazinone Derivatives |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to thioketone) | Very high (CF₃ group) | Moderate (ketone) |
| Solubility | Low in water (DMF used) | Very low (CF₃) | Higher (polar ketone) |
| Electron Effects | Balanced (donor + acceptor) | Strongly electron-withdrawing | Donor-dominated |
Crystallography : Para-substituted methoxyphenyl groups () favor planar molecular packing, while ortho-substituted analogs () exhibit steric hindrance .
Bioactivity and SAR
- Thioketone Role : The sulfur atom in the target compound may enhance metal chelation or enzyme inhibition compared to oxygen-based analogs ().
- Methoxy Position : Para-substitution (target compound) likely improves membrane permeability over ortho-substituted derivatives ().
- Trifluoromethyl vs. Methoxy : CF₃ groups () increase metabolic stability but reduce solubility, whereas methoxy balances lipophilicity and solubility.
Q & A
Basic Research Questions
What are the recommended multi-step synthetic routes for (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized?
The synthesis typically involves sequential reactions such as amide formation (e.g., coupling pyridine-2-carbothioic acid with piperazine derivatives) and carbonylation. Key steps include:
- Thiocarbonylation : Using reagents like Lawesson’s reagent or thiophosgene under inert atmospheres.
- Piperazine Functionalization : Substitution reactions with 4-methoxyphenyl groups via nucleophilic aromatic substitution.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.
Optimization strategies include adjusting solvent polarity (DMF for high-temperature reactions) and catalysts (e.g., Pd/C for hydrogenation steps) .
How can structural characterization be systematically performed for this compound?
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the methoxyphenyl (δ ~3.8 ppm for OCH) and thiocarbonyl (δ ~200 ppm in C) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for CHNOS: 376.06).
- X-ray Crystallography : For resolving crystal packing and bond angles, as demonstrated in analogous piperazine-thiocarbonyl structures .
What experimental protocols are recommended for assessing solubility and stability under varying pH and temperature conditions?
- Solubility : Test in DMSO (stock solutions), followed by aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ ~270 nm).
- Stability : Accelerated degradation studies at 40°C/75% RH over 14 days, monitored via HPLC for thiocarbonyl bond integrity.
- Light Sensitivity : Store in amber vials; assess photodegradation under UV light (254 nm) .
Advanced Research Questions
How can researchers identify and validate biological targets (e.g., enzymes, receptors) for this compound?
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to measure binding affinity (K).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions.
- Cellular Assays : Use HEK293 cells transfected with candidate receptors (e.g., serotonin or dopamine receptors) to assess functional activity .
What computational approaches are suitable for predicting binding modes and electronic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., in kinases).
- DFT Calculations : Gaussian09 to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution on the thiocarbonyl group.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic Substituent Variation : Modify the methoxyphenyl group (e.g., replace OCH with halogens or alkyl chains) and compare IC values in enzyme inhibition assays.
- Piperazine Ring Expansion : Test seven-membered analogs (e.g., homopiperazine) to evaluate steric effects.
- Thiocarbonyl vs. Carbonyl : Synthesize the oxo-analog and compare metabolic stability in liver microsomes .
What mechanistic pathways underlie the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reactions with thiols or amines via stopped-flow spectroscopy to determine rate constants (k).
- Isotope Labeling : Use O-labeled water to track oxygen exchange in hydrolysis reactions.
- DFT Transition State Analysis : Identify rate-determining steps (e.g., thiocarbonyl sulfur’s electrophilicity) .
How can metabolic stability and cytochrome P450 interactions be evaluated?
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC values.
- Reactive Metabolite Trapping : Glutathione adduct formation studies to assess bioactivation risks .
What strategies can be employed to study synergistic effects with chemotherapeutics or antibiotics?
- Checkerboard Assays : Combine with doxorubicin or cisplatin in cancer cell lines (e.g., MCF-7) to calculate combination indices (CI <1 indicates synergy).
- Mechanistic Profiling : RNA-seq to identify pathways upregulated in synergistic combinations (e.g., apoptosis genes like BAX/BCL-2).
- In Vivo Models : Evaluate tumor regression in xenograft mice treated with combination therapy .
How can crystallographic data resolve contradictions in reported molecular conformations?
- Single-Crystal X-ray Diffraction : Compare torsion angles of the piperazine-thiocarbonyl moiety with DFT-optimized geometries.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···H contacts) to explain polymorphism.
- CCDC Database Cross-Validation : Compare with deposited structures (e.g., CCDC 2056781 for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
